molecular formula C9H7ClFN3O B1467382 [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250389-06-0

[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467382
CAS RN: 1250389-06-0
M. Wt: 227.62 g/mol
InChI Key: HLSBKEYZIPBRDC-UHFFFAOYSA-N
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Description

The compound “[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a 1,2,3-triazole ring. This ring is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound also contains a 4-chloro-3-fluorophenyl group and a methanol group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the 4-chloro-3-fluorophenyl group, and the methanol group. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and solubility .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole compounds are a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds, including the 1H-1,2,3-triazole ring system found in the compound you're interested in, are known for their versatility and stability, making them valuable in various scientific applications.

1. Synthesis and Chemical Properties

Triazole derivatives are synthesized through various chemical reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being one of the most prominent methods for forming 1,4-disubstituted 1,2,3-triazoles. This method is part of click chemistry and is favored for its efficiency and the ability to introduce functional groups, enhancing the compound's potential applications (Kaushik et al., 2019).

2. Biological Activities

Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Their ability to interact with various biological targets makes them suitable candidates for drug development and other therapeutic applications. The structural diversity achievable with triazole cores allows for the design of molecules with specific biological activities (Ferreira et al., 2013).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,2,3-triazole derivatives, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

[1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSBKEYZIPBRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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